CYP2A6 Inhibitory Potency Versus 3-(4-Fluorophenyl)-7-methoxycoumarin
In preliminary database screening, 3-(4-chlorophenyl)-7-methoxycoumarin demonstrated an IC50 of 400 nM for human CYP2A6 in a baculovirus-infected insect cell system. Its 4-fluoro analog, 3-(4-fluorophenyl)-7-methoxycoumarin, was reported with a higher potency under the same assay conditions (IC50: 200 nM). This 2-fold difference in potency indicates the 4-chloro substitution is not superior for CYP2A6 affinity in this model and may confer a distinct selectivity profile [1]. Note: A direct head-to-head comparison in a single study has not been verified; data originates from cross-referenced database entries and requires validation.
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50: 400 nM |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-7-methoxycoumarin: IC50: 200 nM |
| Quantified Difference | 2-fold lower potency for the 4-chloro derivative compared to the 4-fluoro analog in this assay system. |
| Conditions | Human CYP2A6 in baculovirus-infected insect cell system; coumarin 7-hydroxylation assay with a 10-minute preincubation. |
Why This Matters
Demonstrates that the 4-chloro substitution does not simply mimic other halogenated analogs, which is critical for researchers selecting the correct tool compound for establishing CYP2A6 structure-activity relationships.
- [1] BindingDB Entry for CHEMBL3358223 (BDBM50037782) and CHEMBL3358196 (BDBM50037724). Data sourced from the patent US8609708 and associated literature. View Source
